替诺福韦艾拉酚胺

描述

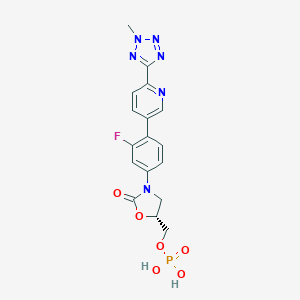

Tenofovir alafenamide fumarate is a novel prodrug of tenofovir, primarily used as an antiviral medication. It is indicated for the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound was developed to improve the renal safety profile compared to its predecessor, tenofovir disoproxil fumarate .

科学研究应用

Tenofovir alafenamide fumarate has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used as an antiviral agent for the treatment of chronic hepatitis B and HIV-1 infections. The compound has shown effectiveness in reducing viral load and improving liver function in patients with hepatitis B . Additionally, it is used in combination with other antiretroviral drugs to prevent HIV-1 infections .

作用机制

Target of Action

Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and the Human Immunodeficiency Virus (HIV-1) . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

Tenofovir alafenamide is a prodrug, which means it is metabolized in the body to produce the active compound, tenofovir . Once activated, tenofovir inhibits viral polymerase, causing chain termination and the inhibition of viral synthesis . This effectively prevents the replication of the virus, thereby controlling the infection .

Biochemical Pathways

Tenofovir alafenamide is metabolized in the body to produce tenofovir, an acyclic nucleotide diester analog of adenosine monophosphate . This active form of the drug then inhibits the action of viral reverse transcriptase, an enzyme that is crucial for the replication of the virus . By inhibiting this enzyme, tenofovir prevents the virus from replicating and spreading within the body .

Pharmacokinetics

Tenofovir alafenamide is characterized by its low systemic levels but high intracellular concentration . This allows it to have a large antiviral efficacy at doses ten times lower than tenofovir disoproxil, another prodrug of tenofovir . The drug is eliminated renally by glomerular filtration and active tubular secretion .

Result of Action

The result of the action of tenofovir alafenamide is the effective control of HBV and HIV-1 infections . By preventing the replication of these viruses, the drug helps to control the progression of the diseases they cause . In the case of HBV, for example, tenofovir alafenamide can be used to treat chronic hepatitis B in adults with compensated liver disease .

Action Environment

The action of tenofovir alafenamide can be influenced by various environmental factors. For instance, it has been noted that tenofovir alafenamide shows a priority in total bilirubin reduction, albumin, and cholesterol maintenance . Additionally, it has been observed that tenofovir disoproxil fumarate, a counterpart of tenofovir alafenamide, showed unfavorable renal safety even in short-term treatment . This suggests that the renal environment can significantly influence the action and efficacy of these drugs .

生化分析

Biochemical Properties

Tenofovir alafenamide interacts with various enzymes and proteins in its role as a nucleoside analog reverse transcriptase inhibitor . It is a prodrug of tenofovir, a nucleotide analogue with limited oral bioavailability . Tenofovir alafenamide is considered a BCS Class III substance (high solubility, low permeability) .

Cellular Effects

Tenofovir alafenamide prevents the multiplication of the hepatitis virus in human cells, thereby reducing liver damage and controlling the disease . It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil .

Molecular Mechanism

Tenofovir alafenamide works by maintaining a high intracellular presence, about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, tenofovir alafenamide has shown similar efficacy and safety in both short-term and long-term treatment of HBV-ACLF . After 4 weeks of treatment, all groups showed paralleling reduction of HBV DNA levels .

Dosage Effects in Animal Models

In animal models, implants delivering tenofovir alafenamide could provide protection from HIV-1 infection for 6 months or longer . The devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied .

Metabolic Pathways

Tenofovir alafenamide is involved in the metabolic pathway of reverse transcription inhibition . It is a prodrug of tenofovir, which is a nucleotide analogue .

Transport and Distribution

Tenofovir alafenamide is transported and distributed within cells and tissues via its high intracellular concentration . It presents 91% lower plasma concentration compared to tenofovir disoproxil .

Subcellular Localization

Tenofovir alafenamide is localized within the cells where it maintains a high intracellular presence . This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate .

准备方法

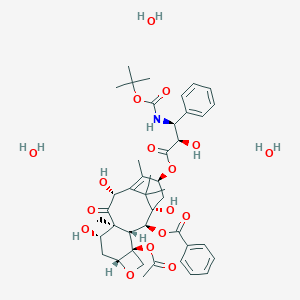

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir alafenamide fumarate involves multiple steps, starting from the key intermediate tenofovir. The process includes the formation of tenofovir phenyl ester and tenofovir diphenyl ester through a Mitsunobu reaction. These intermediates are then converted into tenofovir alafenamide fumarate using chiral stationary phases and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of tenofovir alafenamide fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffers, mobile phases, and diluents, followed by system suitability testing to validate the analytical methods .

化学反应分析

Types of Reactions: Tenofovir alafenamide fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under normal conditions but can degrade under forced conditions such as high temperature and acidic or basic environments .

Common Reagents and Conditions: Common reagents used in the synthesis and analysis of tenofovir alafenamide fumarate include chiral stationary phases, high-performance liquid chromatography solvents, and various buffers and diluents .

Major Products: The major products formed from the reactions of tenofovir alafenamide fumarate include its active form, tenofovir, and other intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .

相似化合物的比较

- Tenofovir disoproxil fumarate

- Entecavir

- Emtricitabine

Comparison: Tenofovir alafenamide fumarate is unique in its improved renal safety profile and higher intracellular concentration compared to tenofovir disoproxil fumarate. It also requires lower doses to achieve similar antiviral efficacy .

属性

Key on ui mechanism of action |

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. |

|---|---|

CAS 编号 |

379270-37-8 |

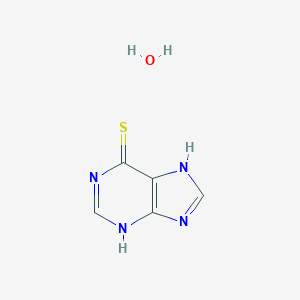

分子式 |

C21H29N6O5P |

分子量 |

476.5 g/mol |

IUPAC 名称 |

propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15?,16?,33-/m0/s1 |

InChI 键 |

LDEKQSIMHVQZJK-ICJZZFAUSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

手性 SMILES |

CC(C)OC(=O)C(C)N[P@](=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

规范 SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

熔点 |

104-107 ºC |

同义词 |

GS-7340 tenofovir alafenamide vemlidy |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。